molecular formula C22H16FN5 B5766093 3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5766093
M. Wt: 369.4 g/mol
InChI Key: LBEDOGBADOXULA-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as FBA-DPTH, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-tumor activity and has been studied for its potential use in cancer therapy. This compound has also been studied for its ability to inhibit enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor activity and has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its anti-tumor activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. One direction is to study its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.

Synthesis Methods

3-fluorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been synthesized using different methods, including the reaction of 3-fluorobenzaldehyde with 5,6-diphenyl-1,2,4-triazin-3-ylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 3-fluorobenzaldehyde with 5,6-diphenyl-1,2,4-triazin-3-ylhydrazine in the presence of a base or acid catalyst.

properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-19-13-7-8-16(14-19)15-24-27-22-25-20(17-9-3-1-4-10-17)21(26-28-22)18-11-5-2-6-12-18/h1-15H,(H,25,27,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEDOGBADOXULA-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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